2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL
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Overview
Description
2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL typically involves the formation of the indazole ring followed by the introduction of the ethan-1-OL moiety. One common method includes the cyclization of appropriate precursors under reductive conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of transition metal-catalyzed reactions or solvent-free conditions to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like cyclo-oxygenase-2 (COX-2), which plays a role in inflammation. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanol: Similar structure but different position of the amino group.
3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
Uniqueness
What sets 2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL apart is its unique combination of the indazole ring with the ethan-1-OL moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(5-amino-4,5,6,7-tetrahydroindazol-2-yl)ethanol |
InChI |
InChI=1S/C9H15N3O/c10-8-1-2-9-7(5-8)6-12(11-9)3-4-13/h6,8,13H,1-5,10H2 |
InChI Key |
BMWYQGDYFKTXOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN(C=C2CC1N)CCO |
Origin of Product |
United States |
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